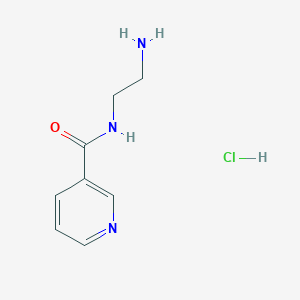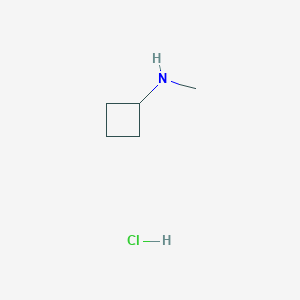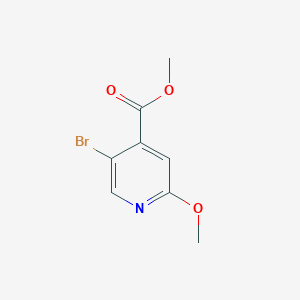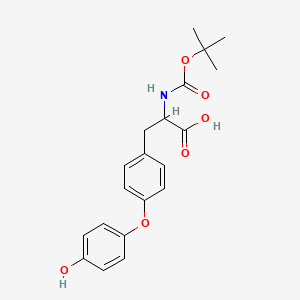![molecular formula C7H6N4O3S B1463690 2,4(1H,3H)-ジオン-1-[(5-メルカプト-1,3,4-オキサジアゾール-2-イル)メチル]ピリミジン CAS No. 1283107-96-9](/img/structure/B1463690.png)
2,4(1H,3H)-ジオン-1-[(5-メルカプト-1,3,4-オキサジアゾール-2-イル)メチル]ピリミジン
説明
1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C7H6N4O3S and its molecular weight is 226.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
1,3,4-オキサジアゾール環は、黄色ブドウ球菌、表皮ブドウ球菌、および大腸菌に対する抗菌活性など、さまざまな生物学的特性に関連付けられています .
抗腫瘍特性
1,3,4-オキサジアゾール核を有する化合物は、抗腫瘍(抗がん)活性を含む顕著な化学療法特性を示すことが判明しています .
抗炎症特性
1,3,4-オキサジアゾール誘導体は、抗炎症特性に関連付けられており、炎症を特徴とする状態における潜在的な治療上の利点を提供します .
抗酸化活性
一部の1,3,4-オキサジアゾール誘導体は、抗酸化活性を示しており、酸化ストレス関連疾患の対策に役立つ可能性があります .
抗乳がん活性
特定の1,3,4-オキサジアゾール誘導体は、抗乳がん活性に対する可能性を示しており、将来のがん研究のための有望な道筋を提供しています .
特定のがん生物学的標的の阻害
1,3,4-オキサジアゾール誘導体は、テロメラーゼ活性、HDAC、チミジル酸シンターゼ、およびチミジンホスホリラーゼ酵素など、特定のがん生物学的標的を阻害する可能性を示しています .
アセチルコリンエステラーゼ阻害剤
一部の5-フェニル-1,3,4-オキサジアゾール誘導体は、アセチルコリンエステラーゼ阻害剤として評価されており、アルツハイマー病などの神経変性疾患の治療に影響を与える可能性があります .
生化学分析
Biochemical Properties
1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The mercapto group in the compound can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. Additionally, the oxadiazole ring can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity. Studies have shown that 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Cellular Effects
1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For instance, the compound has been shown to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling . Additionally, 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione can induce apoptosis in certain cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Molecular Mechanism
The molecular mechanism of action of 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with various biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs) by chelating the zinc ion in their active sites . This inhibition can prevent the degradation of extracellular matrix components, thereby affecting cell migration and invasion. Furthermore, 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione can alter gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents or extreme pH . Long-term studies have shown that prolonged exposure to 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may retain or lose biological activity . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of metabolites in cells .
Transport and Distribution
The transport and distribution of 1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, such as glutathione S-transferases, which facilitate its distribution to various cellular compartments .
Subcellular Localization
1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors . Additionally, post-translational modifications, such as phosphorylation, can direct the compound to specific organelles, such as mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
1-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3S/c12-4-1-2-11(6(13)8-4)3-5-9-10-7(15)14-5/h1-2H,3H2,(H,10,15)(H,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHBVNANOJSTPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate](/img/structure/B1463607.png)





![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)

![[5-(Azepan-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid hydrochloride](/img/structure/B1463619.png)


![3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1463622.png)

![5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463629.png)
